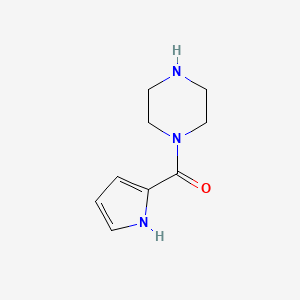

piperazin-1-yl(1H-pyrrol-2-yl)methanone

Vue d'ensemble

Description

Piperazin-1-yl(1H-pyrrol-2-yl)methanone is a compound that has been studied for its potential therapeutic effects . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms . This compound has been found to have anti-inflammatory effects .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves the reaction of a piperazine derivative with a pyrrole derivative . The specific methods and conditions for the synthesis can vary depending on the desired product and the starting materials .Molecular Structure Analysis

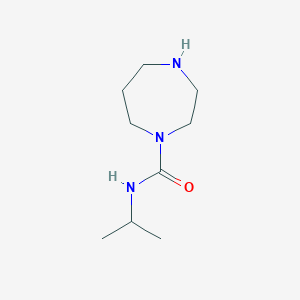

The molecular structure of this compound includes a piperazine ring and a pyrrole ring . The piperazine ring is a six-membered ring with two nitrogen atoms, while the pyrrole ring is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis

This compound and similar compounds can participate in various chemical reactions. For example, they can interact with different gas molecules as ligands, such as H2, N2, CO, H2O, C2H4, and C2H2 . These interactions can lead to bond activation within the ligands .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined through various analytical techniques. For example, its molecular weight can be determined through high-resolution mass spectrometry . Its melting point and infrared spectrum can also provide information about its physical and chemical properties .Applications De Recherche Scientifique

Metabolism and Pharmacokinetics

- Dipeptidyl Peptidase Inhibitor for Type 2 Diabetes : A study investigated the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, PF-00734200, used in the treatment of type 2 diabetes. This compound showed rapid absorption and was primarily composed of the parent drug, with major metabolism occurring through hydroxylation at the 5′ position of the pyrimidine ring (Sharma et al., 2012).

Antiviral and Antimicrobial Applications

- Anti-HIV Activity : A series of β-carboline derivatives, including piperazin-1-yl derivatives, were synthesized and evaluated for their inhibition activity against HIV strains. Some of these derivatives displayed selective inhibition of the HIV-2 strain (Ashok et al., 2015).

- Antimicrobial Activity : Novel pyridine derivatives containing piperazine moiety were synthesized and showed variable antimicrobial activity against bacteria and fungi (Patel et al., 2011).

Cancer Research

- Anticancer and Antituberculosis Studies : Piperazin-1-yl methanone derivatives were synthesized and evaluated for anticancer and antituberculosis activities. Some compounds exhibited significant activity against human breast cancer cell lines and Mycobacterium tuberculosis (Mallikarjuna et al., 2014).

Orientations Futures

The future research directions for piperazin-1-yl(1H-pyrrol-2-yl)methanone could include further exploration of its therapeutic potential. For example, its anti-inflammatory effects could be further investigated for potential applications in treating inflammatory diseases . Additionally, its interactions with different gas molecules could be studied to understand its potential as a catalyst .

Mécanisme D'action

Target of Action

Piperazin-1-yl(1H-pyrrol-2-yl)methanone is a complex compound with potential therapeutic applications. Its primary target is the Monoacylglycerol Lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes, including pain sensation, mood, and memory .

Mode of Action

The compound acts as a reversible inhibitor of the MAGL enzyme . By inhibiting MAGL, it prevents the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG), leading to increased levels of 2-AG in the body . This results in enhanced activation of the cannabinoid receptors, potentially providing therapeutic benefits in conditions such as neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .

Biochemical Pathways

The inhibition of MAGL affects the endocannabinoid system , a complex cell-signaling system in the body. The endocannabinoids, such as 2-AG, are synthesized on-demand in the plasma membrane and released into the extracellular space . After activating the cannabinoid receptors, endocannabinoids are transported into the cytoplasm and degraded by specific enzymes . By inhibiting MAGL, the degradation of 2-AG is reduced, leading to an increase in its levels and thus enhancing the activation of the cannabinoid receptors .

Pharmacokinetics

Similar compounds have been shown to exhibit good binding affinity in the nanomolar range

Result of Action

The inhibition of MAGL by this compound can lead to a variety of cellular effects. For instance, it can potentially enhance the activation of cannabinoid receptors, which may provide therapeutic benefits in various pathologies . Moreover, it has been suggested that similar compounds may have cytotoxic activity against certain cancer cell lines .

Propriétés

IUPAC Name |

piperazin-1-yl(1H-pyrrol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-9(8-2-1-3-11-8)12-6-4-10-5-7-12/h1-3,10-11H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQFEINGSSZCCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

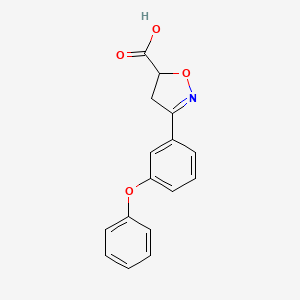

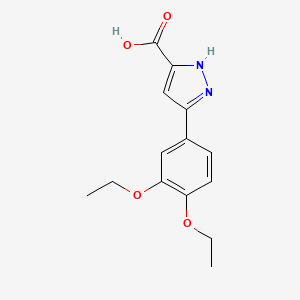

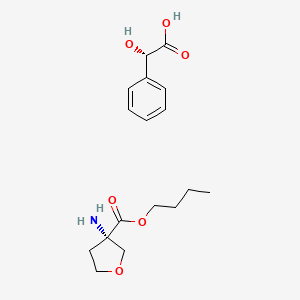

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B3075940.png)

![4-[2-(4-Iodophenoxy)ethyl]morpholine](/img/structure/B3075981.png)

![2-{[(3-Isopropylphenyl)amino]methyl}phenol](/img/structure/B3075992.png)

![2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3075996.png)

![Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B3076011.png)